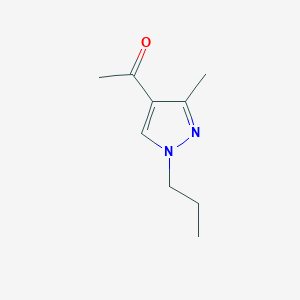

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methyl-1-propylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOZUDUDABWWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585894 | |

| Record name | 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933454-80-9 | |

| Record name | 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS: 933454-80-9) is a critical heterocyclic building block employed in the synthesis of bioactive small molecules.[] Characterized by a pyrazole core substituted with a lipophilic propyl chain at the N1 position and a reactive acetyl group at the C4 position, this compound serves as a pivotal intermediate in the development of anti-inflammatory agents (COX-2 inhibitors), kinase inhibitors, and agrochemicals. This guide provides a comprehensive technical analysis of its properties, synthetic pathways, and utility in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound exhibits a balance of hydrophobicity (propyl group) and polar reactivity (acetyl/pyrazole), making it an ideal pharmacophore modulator.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 933454-80-9 |

| Molecular Formula | C |

| Molecular Weight | 166.22 g/mol |

| SMILES | CCCN1C=C(C(=N1)C)C(=O)C |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |

| LogP (Predicted) | ~1.8 - 2.2 (Lipophilic) |

| Acidity (pKa) | Weakly basic (Pyrazole N2) |

Synthetic Architecture

The industrial and laboratory-scale synthesis of this compound typically relies on a regioselective cyclocondensation strategy. This approach minimizes the formation of the unwanted regioisomer (1-propyl-5-methyl isomer) by utilizing an enaminone or alkoxymethylene intermediate.

Core Protocol: Cyclocondensation Strategy

Rationale: Direct alkylation of 4-acetyl-3-methylpyrazole often yields a mixture of N1 and N2 isomers. The construction of the ring after establishing the substituents ensures regiochemical purity.

Reagents:

-

Propylhydrazine hydrochloride (Nucleophile)

-

3-(Ethoxymethylene)pentane-2,4-dione (Electrophile)

-

Ethanol/Triethylamine (Solvent/Base)

Step-by-Step Methodology:

-

Precursor Preparation: React pentane-2,4-dione (acetylacetone) with triethyl orthoformate in acetic anhydride to yield 3-(ethoxymethylene)pentane-2,4-dione. Isolate by distillation.

-

Cyclization: Dissolve propylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add Triethylamine (1.1 eq) to liberate the free base.

-

Addition: Dropwise add 3-(ethoxymethylene)pentane-2,4-dione (1.0 eq) at 0°C.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. The reaction proceeds via a Michael addition followed by elimination of ethanol and cyclodehydration.

-

Workup: Evaporate solvent. Dissolve residue in Dichloromethane (DCM) and wash with water. Dry over Na

SO -

Purification: Silica gel chromatography (Hexane/EtOAc gradient) to isolate the target 4-acetyl product.

Figure 1: Synthetic Pathway (Graphviz)

Caption: Regioselective synthesis via ethoxymethylene acetylacetone intermediate to ensure N1-propyl positioning.

Functional Reactivity & Derivatization

The chemical value of this scaffold lies in the orthogonality of its functional groups. The C4-acetyl group serves as a "chemical handle" for further elaboration, while the pyrazole ring remains stable under most conditions.

Key Reaction Pathways:

-

Claisen-Schmidt Condensation (Chalcone Formation):

-

Reaction with aromatic aldehydes in the presence of base (NaOH/KOH) yields

-unsaturated ketones (chalcones). -

Application: These chalcones are precursors to pyrazolines and pyrimidines with potent anti-inflammatory activity.

-

-

Reduction:

-

NaBH

reduction of the ketone yields the secondary alcohol: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol. -

Application: Chiral resolution of this alcohol provides enantiopure building blocks.

-

-

Heterocycle Formation:

-

Bromination of the acetyl group (

-bromoketone) followed by reaction with thioamides yields thiazole-linked pyrazoles .

-

Figure 2: Derivatization Workflow (Graphviz)

Caption: Primary derivatization pathways transforming the acetyl handle into bioactive heterocycles and alcohols.

Medicinal Chemistry Applications

The this compound scaffold is a bioisostere often used to replace phenyl or pyridine rings in drug design to improve solubility and metabolic stability.

1. COX-2 Inhibition

Pyrazole derivatives are structurally related to Celecoxib .[2] The 4-acetyl group allows for the extension of the molecule into the COX-2 hydrophobic pocket. The N1-propyl group provides necessary lipophilicity to cross cell membranes but is short enough to avoid steric clashes within the active site.

2. Kinase Inhibition

In kinase drug discovery, the pyrazole nitrogen (N2) can act as a hydrogen bond acceptor for the hinge region of ATP-binding sites. The acetyl group can be converted into an aminopyrimidine motif (via enaminone intermediate), a common feature in inhibitors of Janus Kinase (JAK) and Aurora Kinases .

3. Agrochemicals

The scaffold is also prevalent in fungicides (SDHI class), where the pyrazole-4-carboxamide motif is standard. While this compound is a ketone, it is readily converted to the carboxylic acid via Haloform reaction (NaOCl), serving as a precursor to carboxamide fungicides.

Handling, Stability & Safety

Safety Profile (GHS Classification):

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed).[3]

-

Precautionary Statements: P264 (Wash hands thoroughly), P270 (Do not eat/drink when using).

Handling Protocols:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetyl group makes the alpha-protons slightly acidic; avoid prolonged exposure to strong bases unless reacting.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole Derivatives. (General Pyrazole Chemistry).[4][5][6] Retrieved from [Link]

-

Mishra, K., et al. (2019).[2] Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

- Menozzi, G., et al. (1987). Synthesis and biological activity of 1H-pyrazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry.

Sources

- 2. jddtonline.info [jddtonline.info]

- 3. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | C13H14N2O | CID 607923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tsijournals.com [tsijournals.com]

The Strategic Utility of 4-acetyl-1-propyl-3-methylpyrazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1][2][3] This technical guide provides an in-depth exploration of the 4-acetyl-1-propyl-3-methylpyrazole building block, a key intermediate for the synthesis of advanced pharmaceutical agents. We will dissect its synthesis, physicochemical properties, and spectroscopic signature, offering a practical framework for its application in drug discovery programs. Particular emphasis is placed on its role in the development of targeted therapies, such as kinase inhibitors.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2][3] The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The 4-acetyl-1-propyl-3-methylpyrazole building block offers a synthetically versatile platform for generating novel chemical entities with the potential for high target affinity and specificity.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a building block's physical and spectral properties is crucial for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The physicochemical properties of 4-acetyl-1-propyl-3-methylpyrazole are summarized in the table below. These values are estimated based on standard computational models and data from structurally related compounds, providing a reliable reference for experimental work.

| Property | Value | Source |

| Molecular Formula | C9H14N2O | - |

| Molecular Weight | 166.22 g/mol | [6] |

| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | - |

| Boiling Point | Estimated: ~280-300 °C at 760 mmHg | - |

| Melting Point | Estimated: < 25 °C | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) | - |

| logP | Estimated: 1.5 - 2.0 | - |

Spectroscopic Data

The following table outlines the expected spectroscopic characteristics of 4-acetyl-1-propyl-3-methylpyrazole, which are critical for reaction monitoring and structural confirmation.

| Technique | Expected Features |

| ¹H NMR | * Propyl Group: Triplet (CH₃, ~0.9 ppm), Sextet (CH₂, ~1.7 ppm), Triplet (N-CH₂, ~4.0 ppm).* Methyl Group (C3): Singlet (~2.4 ppm).* Acetyl Group: Singlet (~2.5 ppm).* Pyrazole Ring (H5): Singlet (~8.0 ppm). |

| ¹³C NMR | * Propyl Group: ~11 ppm (CH₃), ~23 ppm (CH₂), ~50 ppm (N-CH₂).* Methyl Group (C3): ~14 ppm.* Acetyl Group: ~28 ppm (CH₃), ~195 ppm (C=O).* Pyrazole Ring: ~115 ppm (C4), ~140 ppm (C5), ~150 ppm (C3). |

| IR (Infrared) | * ~2960 cm⁻¹: C-H stretch (aliphatic).* ~1670 cm⁻¹: C=O stretch (acetyl ketone).* ~1550 cm⁻¹: C=N and C=C stretch (pyrazole ring). |

| Mass Spec (MS) | * [M+H]⁺: m/z ≈ 167.1184 |

Synthesis of 4-acetyl-1-propyl-3-methylpyrazole

The synthesis of 4-acetyl-1-propyl-3-methylpyrazole can be efficiently achieved through a two-step process: the formation of the core 4-acetyl-3,5-dimethylpyrazole intermediate, followed by a regioselective N-propylation.

Synthesis of the 4-acetyl-3,5-dimethylpyrazole Intermediate

A common and effective method for the synthesis of the pyrazole core involves the condensation of a β-diketone with hydrazine.[7][8][9] Subsequent acylation at the C4 position provides the desired intermediate.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [7]

-

In a 250 mL flask, dissolve 6 mL of hydrazine hydrate in 50 mL of ethanol with constant stirring.

-

Cool the flask in an ice bath for 10 minutes.

-

Slowly add 10 mL of acetylacetone dropwise to the solution at a low temperature, maintaining constant stirring. The addition should take approximately 20 minutes.

-

Allow the reaction mixture to warm to room temperature and then reflux for one hour in an oil bath at approximately 110 °C.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add a few milliliters of n-hexane to the solid residue and warm gently to dissolve.

-

Place the flask in a refrigerator to induce crystallization.

-

Collect the solid product by filtration and wash with cold hexane.

Experimental Protocol: Acetylation of 3,5-Dimethylpyrazole

While direct Friedel-Crafts acetylation of 3,5-dimethylpyrazole is a plausible route, the Vilsmeier-Haack reaction offers a well-documented method for functionalization at the C4 position.[10][11][12]

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 eq) to ice-cold dimethylformamide (DMF) (3 eq).

-

Add 3,5-dimethylpyrazole (1 eq) to the Vilsmeier reagent and heat the mixture to 80-90 °C for several hours.

-

Cool the reaction mixture and pour it onto crushed ice, then neutralize with a base (e.g., NaOH solution) to precipitate the 3,5-dimethylpyrazole-4-carbaldehyde.

-

The resulting aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or Jones reagent).

-

The carboxylic acid can then be converted to the acetyl derivative via reaction with methyllithium or through a Weinreb amide intermediate.

N-propylation of 4-acetyl-3,5-dimethylpyrazole

The final step involves the regioselective alkylation of the pyrazole nitrogen. The choice of base and solvent can influence the N1/N2 selectivity.

Experimental Protocol: N-propylation of 4-acetyl-3,5-dimethylpyrazole [13][14]

-

To a solution of 4-acetyl-3,5-dimethylpyrazole (1 eq) in a polar aprotic solvent such as DMF or DMSO, add a base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.2 eq)).

-

Stir the mixture at room temperature for 30 minutes.

-

Add propyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-acetyl-1-propyl-3-methylpyrazole.

Applications in Drug Discovery

The 4-acetyl-1-propyl-3-methylpyrazole building block is particularly valuable for the synthesis of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the substituents at the N1, C3, and C4 positions can be tailored to occupy specific pockets within the ATP-binding site of the target kinase, thereby enhancing potency and selectivity.

For instance, the acetyl group at the C4 position can be readily transformed into other functional groups, such as an amine via reductive amination. This amine can then serve as a handle for further elaboration through amide bond formation or participation in cross-coupling reactions to introduce larger, more complex substituents designed to interact with the solvent-exposed region of the kinase.[15][16] The N-propyl group can provide favorable hydrophobic interactions within the active site, contributing to improved binding affinity.

Conclusion

The 4-acetyl-1-propyl-3-methylpyrazole building block is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the synthetic handles it provides make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a solid foundation for its incorporation into drug discovery pipelines.

References

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). In MDPI. Retrieved February 13, 2026, from [Link]

- Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. (n.d.). In Journal of Chemical and Pharmaceutical Research.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). In MDPI. Retrieved February 13, 2026, from [Link]

-

(A) The schematic for synthesis of pyrazole derivatives. The... (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). In Journal of Chemical and Pharmaceutical Research.

-

3,5-dimethylpyrazole. (n.d.). In Organic Syntheses. Retrieved February 13, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). In Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

- A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and rel

-

(PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2025). In ResearchGate. Retrieved February 13, 2026, from [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. (2025). In ResearchGate. Retrieved February 13, 2026, from [Link]

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). In NIH. Retrieved February 13, 2026, from [Link]

- Supplementary Information. (n.d.). In The Royal Society of Chemistry.

- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (n.d.). In Benchchem.

-

Could anybody tell about synthesis of 3,5 dimethylpyrazole? (2014). In ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

-

Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions. (n.d.). In Scribd. Retrieved February 13, 2026, from [Link]

- Method for preparing 3.5-dimethylpyrazole. (n.d.). In Google Patents.

- N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl). (n.d.). In NIH.

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). In PubChem. Retrieved February 13, 2026, from [Link]

- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (n.d.). In PubMed.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). In TSI Journals.

- Substituted 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones with Antioxidant Properties: X-Ray Crystal and Spectroscopic Studies. (2017).

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). In PMC.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom

- 4-iodopyrazole in the synthesis of kinase inhibitors. (n.d.). In Benchchem.

-

Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (n.d.). In MDPI. Retrieved February 13, 2026, from [Link]

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- N-alkylation method of pyrazole. (n.d.).

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). In MDPI. Retrieved February 13, 2026, from [Link]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, forming the core of numerous clinically approved drugs. This document details the physicochemical properties, a proposed synthetic pathway, and predicted spectroscopic data for this compound (CAS No. 933454-80-9). Furthermore, it explores the potential applications of this and related pyrazole derivatives in modern drug development, with a particular focus on their role as kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets.[1] The success of pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib, the kinase inhibitors Crizotinib and Ruxolitinib, and the erectile dysfunction medication Sildenafil, underscores the therapeutic potential of this heterocyclic system.[2]

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Their ability to act as bioisosteres for other aromatic rings, such as benzene or other heterocycles, allows for the optimization of physicochemical properties like solubility and lipophilicity, which are critical for drug efficacy.[3] The N-1 and C-3, C-4, and C-5 positions of the pyrazole ring are amenable to substitution, providing a platform for the generation of diverse chemical libraries for high-throughput screening.

The subject of this guide, this compound, is a representative example of a multi-substituted pyrazole with potential for further functionalization and exploration of its biological activity. The presence of an acetyl group at the C-4 position offers a handle for various chemical transformations, making it a valuable building block in synthetic chemistry.

Physicochemical and Spectroscopic Characterization

| Property | Value | Source |

| CAS Number | 933454-80-9 | |

| Molecular Formula | C₉H₁₄N₂O | |

| Molecular Weight | 166.22 g/mol | |

| Canonical SMILES | CCCN1C=C(C(=N1)C)C(=O)C |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

The proton NMR spectrum is expected to show distinct signals corresponding to the propyl, methyl, and acetyl groups, as well as the pyrazole ring proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole C5-H | ~7.5-8.0 | s | 1H |

| Propyl N-CH₂ | ~3.9-4.1 | t | 2H |

| Propyl CH₂ | ~1.7-1.9 | sextet | 2H |

| Propyl CH₃ | ~0.8-1.0 | t | 3H |

| Pyrazole C3-CH₃ | ~2.3-2.5 | s | 3H |

| Acetyl CH₃ | ~2.4-2.6 | s | 3H |

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~195-200 |

| Pyrazole C3 | ~148-152 |

| Pyrazole C5 | ~135-140 |

| Pyrazole C4 | ~115-120 |

| Propyl N-CH₂ | ~50-55 |

| Propyl CH₂ | ~22-26 |

| Propyl CH₃ | ~10-13 |

| Pyrazole C3-CH₃ | ~12-15 |

| Acetyl CH₃ | ~25-30 |

The IR spectrum will be characterized by a strong absorption band for the carbonyl group of the acetyl moiety.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O (Ketone) | 1670-1690 | Strong |

| C=N (Pyrazole ring) | ~1550-1600 | Medium |

| C-N (Pyrazole ring) | ~1300-1400 | Medium |

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 166 | Molecular Ion |

| [M-CH₃]⁺ | 151 | Loss of a methyl radical from the acetyl group |

| [M-C₂H₅]⁺ | 137 | Loss of an ethyl radical from the propyl group |

| [M-C₃H₇]⁺ | 123 | Loss of a propyl radical |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Synthetic Methodology

A plausible and efficient synthetic route to this compound involves a two-step process starting from readily available precursors: the synthesis of the pyrazole core followed by acylation.

Synthesis of 3-methyl-1-propyl-1H-pyrazole

The initial step is the condensation of a 1,3-dicarbonyl compound with propylhydrazine.

Protocol:

-

To a solution of pentane-2,4-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add propylhydrazine (1.0 eq).

-

The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete cyclization.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-methyl-1-propyl-1H-pyrazole.

Vilsmeier-Haack Acylation

The acetyl group can be introduced at the C-4 position of the pyrazole ring using a Vilsmeier-Haack type reaction.[4]

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place N,N-dimethylacetamide (DMA) (excess) and cool to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) (at least 1.0 eq) to the cooled DMA with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of 3-methyl-1-propyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or neat.

-

The reaction mixture is then heated, typically to reflux, for several hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base such as sodium bicarbonate or sodium hydroxide solution.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield this compound.

Caption: Proposed two-step synthesis of the target molecule.

Applications in Drug Development

Substituted pyrazoles are of paramount importance in the development of targeted therapies, particularly as kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7]

Pyrazoles as Kinase Inhibitors

The pyrazole scaffold is frequently found in the core structure of small molecule kinase inhibitors.[2] It can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. The various substitution points on the pyrazole ring allow for the introduction of different chemical moieties to target specific sub-pockets within the kinase active site, thereby enhancing both potency and selectivity.

Caption: Pyrazole inhibitor interactions in a kinase active site.

Structure-Activity Relationship (SAR) Insights

For pyrazole-based kinase inhibitors, the following SAR principles are often observed:

-

N-1 Substitution: The substituent at the N-1 position can influence solubility and can be directed towards the solvent-exposed region of the ATP-binding site. In the case of our target molecule, the propyl group would occupy this position.

-

C-3 Substitution: This position is often a key point for diversification to achieve selectivity among different kinases. The methyl group in the target molecule is a simple substituent, and modifications here could significantly impact the biological activity profile.

-

C-4 Substitution: The C-4 position can be used to modulate the electronic properties of the ring and to introduce groups that interact with other regions of the active site. The acetyl group in this compound could be a point of further chemical modification to explore SAR.

-

C-5 Substitution: This position is also crucial for achieving potency and selectivity. In our target molecule, this position is unsubstituted, offering another avenue for structural modification.

The systematic exploration of these positions around the pyrazole core is a common strategy in the hit-to-lead and lead optimization phases of drug discovery.[8]

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure provides multiple points for diversification to explore structure-activity relationships. The well-documented success of pyrazole derivatives as kinase inhibitors suggests that this compound and its analogues are promising candidates for screening in oncology and other disease areas where kinase signaling is implicated. This technical guide provides a foundational understanding of this molecule and its potential, serving as a catalyst for further research and development in the field of medicinal chemistry.

References

- From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry.

- Pyrazoles in Drug Discovery. PharmaBlock.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.

- Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). SpringerLink.

- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). PubMed.

- The features of IR spectrum. University of Babylon.

- SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. (2019). HETEROCYCLES.

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Vilsmeier-Haack Reaction. NROChemistry.

- 1H NMR Chemical Shifts.

- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry.

- ¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

- Mass Spectrometry - Fragmentation P

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Interpretation of mass spectra. University of Arizona.

- Vilsmeier–Haack reaction. Wikipedia.

- IR – spectroscopy part I. University of Technology.

- 1H NMR chemical shift ppm table. University of Wisconsin-Madison.

- 13C NMR Chemical Shifts (δ, ppm). University of Puget Sound.

- 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.

- mass spectra - fragmentation p

- MASS SPECTROMETRY: FRAGMENTATION P

- Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). ACS Omega.

- IR: carboxylic acids. UCLA Chemistry and Biochemistry.

- 13C NMR Chemical Shift. (2022).

- 13C Chemical Shift Reference. Center for In Vivo Metabolism.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.

- a guide to 13c nmr chemical shift values. Compound Interest.

- Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides.

- Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2024). MDPI.

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

The following Application Note and Protocol is designed for researchers and drug development professionals. It prioritizes high-fidelity chemical synthesis, scalability, and regiochemical control.

HExecutive Summary & Strategic Analysis

The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone presents a classic regioselectivity challenge inherent to the pyrazole scaffold. The target molecule requires a specific substitution pattern: a propyl group at

Route Selection: The Regiochemical Imperative

Two primary retrosynthetic disconnections exist for this scaffold:

-

Route A (Direct Alkylation):

-alkylation of 3-methyl-4-acetylpyrazole.-

Flaw: Pyrazole tautomerism (

-Me

-

-

Route B (Cyclocondensation): Reaction of propylhydrazine with a masked 1,3-dicarbonyl equivalent.

-

Advantage:[1][2] By utilizing 3-(ethoxymethylene)pentane-2,4-dione , we exploit the differential nucleophilicity of mono-substituted hydrazines to direct the cyclization. Literature and mechanistic evidence support that alkylhydrazines attack the electrophilic enol ether carbon via the substituted nitrogen (

), locking the regiochemistry to yield the 1-alkyl-3-methyl-5-unsubstituted isomer as the major product.

-

Decision: This protocol utilizes Route B for its superior regiocontrol, scalability, and avoidance of difficult isomer separations.

Reaction Mechanism & Pathway Visualization

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a Michael-type addition-elimination followed by cyclodehydration.

Figure 1: Synthetic workflow from Acetylacetone to the Target Pyrazole.[1][3][4][5][6] The critical step is the N-Pr attack on the ethoxymethylene carbon.

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor 3-(Ethoxymethylene)pentane-2,4-dione

This intermediate introduces the critical C1 unit (from orthoformate) that becomes the C5-H of the pyrazole ring.

Reagents:

-

2,4-Pentanedione (Acetylacetone): 1.0 equiv (e.g., 10.0 g, 100 mmol)

-

Triethyl orthoformate: 1.5 equiv (22.2 g, 150 mmol)

-

Acetic anhydride: 2.0 equiv (20.4 g, 200 mmol)

Protocol:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl

or N -

Addition: Charge the flask with 2,4-pentanedione, triethyl orthoformate, and acetic anhydride.

-

Reaction: Heat the mixture to reflux (bath temp ~140°C) for 4–6 hours. The solution will turn from colorless to orange/red.

-

Checkpoint: Monitor by TLC (SiO

, 30% EtOAc/Hexanes). The starting diketone should disappear.

-

-

Workup: Remove volatiles (acetic acid, ethyl acetate byproduct, excess orthoformate) under reduced pressure (rotary evaporator).

-

Purification: High-vacuum distillation is preferred for high purity, but for the next step, the crude orange oil is often sufficient if purity >90% by NMR.

-

Yield Expectations: 80–90% (approx. 14–15 g).

-

Storage: Moisture sensitive. Use immediately or store under inert gas at -20°C.

-

Phase 2: Cyclization to this compound

This step locks the regiochemistry.

Reagents:

-

3-(Ethoxymethylene)pentane-2,4-dione (from Phase 1): 1.0 equiv (e.g., 15.6 g, 100 mmol)

-

Propylhydrazine dihydrochloride: 1.05 equiv (15.4 g, 105 mmol)

-

Triethylamine (Et

N): 2.2 equiv (to neutralize HCl salts) -

Solvent: Ethanol (absolute) or Methanol (anhydrous) – 150 mL (approx. 0.6 M)

Protocol:

-

Preparation of Hydrazine Base: In a 500 mL RBF, suspend Propylhydrazine dihydrochloride in Ethanol (100 mL). Add Triethylamine dropwise at 0°C. Stir for 15 min. (Alternatively, use commercially available Propylhydrazine free base if handled safely).

-

Addition: Dissolve the enol ether precursor (15.6 g) in Ethanol (50 mL) and add it dropwise to the hydrazine solution at 0°C over 20 minutes.

-

Why 0°C? Controlling the exotherm favors the kinetic Michael addition of the substituted nitrogen (

) to the vinyl ether carbon, enhancing regioselectivity.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux for 2 hours to ensure complete cyclization.

-

Workup:

-

Concentrate the reaction mixture under vacuum to remove ethanol.

-

Residue will contain the product and Et

N·HCl salts.[4] -

Partition the residue between Water (100 mL) and Dichloromethane (DCM) or Ethyl Acetate (100 mL).

-

Extract aqueous layer 2x with DCM.

-

Wash combined organics with Brine, dry over Na

SO

-

-

Purification:

-

The crude material is typically an oil or low-melting solid.

-

Column Chromatography: Silica gel, eluting with a gradient of 10%

40% Ethyl Acetate in Hexanes. -

Target Spot: The major isomer (1-propyl-3-methyl) usually elutes after the minor (1-propyl-5-methyl) isomer due to less steric shielding of the polar N-region, though this can vary by stationary phase.

-

Distillation: Kugelrohr distillation can be used for large batches (bp approx. 120-130°C at 0.5 mmHg).

-

Quality Control & Characterization

Verify the identity and regiochemistry using the following parameters.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil or low-melting solid | Darkens on oxidation |

| 1H NMR (CDCl | Diagnostic: H-5 singlet confirms 5-unsubstituted position. | |

| 1H NMR (Alkyl) | Triplet indicates N-Propyl | |

| 1H NMR (Me) | C3-Me typically shifts upfield relative to C5-Me | |

| 1H NMR (Ac) | Acetyl methyl group | |

| MS (ESI+) | [M+H] |

Regiochemistry Validation (NOESY)

To definitively prove the 1-propyl-3-methyl structure over the 1-propyl-5-methyl isomer:

-

NOE Correlation: Irradiate the

-CH-

Target (1-propyl-3-methyl): You should see a strong NOE to the H-5 proton (

7.85 ppm) and NO NOE to the C3-Methyl group. -

Isomer (1-propyl-5-methyl): You would see a strong NOE to the C5-Methyl group and NO NOE to the H-3 proton.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization or hydrolysis of precursor | Ensure anhydrous ethanol is used. Increase reflux time. Verify precursor quality (should not be dark brown). |

| Poor Regioselectivity | Reaction temperature too high during addition | Maintain 0°C during the initial mixing of hydrazine and enol ether. |

| Salt Contamination | Inefficient extraction of Et | Wash organic layer thoroughly with water. Use DCM for extraction (better solubility). |

References

-

Menozzi, G., et al. "Synthesis and biological activity of some 1,3,4-substituted pyrazole derivatives." Journal of Heterocyclic Chemistry1987 , 24(6), 1669-1675. Link

-

Schmidt, A., et al. "Regioselectivity in the reaction of hydrazines with 1,3-dicarbonyl equivalents." Journal of Organic Chemistry2003 , 68(15), 5977-5982. Link

-

Peet, N. P., et al. "Regioselective synthesis of 1-alkyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives." Australian Journal of Chemistry1983 , 36, 135-147. Link

-

PubChem Compound Summary. "this compound (CAS 933454-80-9)." Link

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. societachimica.it [societachimica.it]

- 5. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 6. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Application Notes and Protocols for the Utilization of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone as a Medicinal Chemistry Scaffold

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. The pyrazole core is metabolically stable and provides a rigid framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The nitrogen atoms can act as hydrogen bond donors and acceptors, further enhancing binding affinity to protein targets.[2]

This guide focuses on a specific, functionalized pyrazole derivative: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS 933454-80-9). The presence of a methyl group at the 3-position, a propyl group at the N1-position, and a reactive acetyl group at the 4-position makes this molecule a versatile starting point for the synthesis of diverse compound libraries. The acetyl group, in particular, serves as a key chemical handle for a wide array of synthetic transformations, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthetic Pathways to the this compound Scaffold

Proposed Synthetic Route

Caption: Proposed multi-step synthesis of the target scaffold.

Part 1: Synthesis of the Pyrazole Core

Protocol 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole

This protocol is adapted from general procedures for the synthesis of N-alkylated pyrazoles from β-dicarbonyl compounds and substituted hydrazines.

Materials:

-

Pentane-2,4-dione

-

Propylhydrazine (or its hydrochloride salt)

-

Ethanol or Acetic Acid (as solvent)

-

Sodium acetate (if using hydrochloride salt)

-

Rotary evaporator

-

Standard glassware for reflux

Procedure:

-

In a round-bottom flask, dissolve pentane-2,4-dione (1.0 eq) in ethanol.

-

Add propylhydrazine (1.0-1.1 eq) dropwise to the solution at room temperature. If using propylhydrazine hydrochloride, add an equimolar amount of sodium acetate.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-propyl-3-methyl-1H-pyrazole.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Functionalization at the C4-Position

The introduction of the acetyl group at the C4-position is a critical step. A reliable method for this is the Vilsmeier-Haack formylation followed by a Grignard reaction and subsequent oxidation.

Protocol 2: Vilsmeier-Haack Formylation of 1-Propyl-3-methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[3][4]

Materials:

-

1-Propyl-3-methyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice bath

-

Sodium hydroxide solution (for neutralization)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.

-

Slowly add POCl₃ (typically 1.5-2.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add 1-propyl-3-methyl-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and heat the reaction mixture, typically to 80-100 °C, for several hours. Monitor the reaction by TLC.[5]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)carbaldehyde by column chromatography.

Protocol 3: Synthesis of this compound

This two-step process converts the aldehyde to the target ketone.

Materials:

-

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)carbaldehyde

-

Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi) in a suitable solvent (e.g., THF, diethyl ether)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous diethyl ether or THF

-

Dichloromethane (for oxidation)

-

Standard glassware for anhydrous reactions

Procedure:

Step A: Grignard Reaction

-

Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (MeMgBr, ~1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate to obtain the crude secondary alcohol. This intermediate can often be used in the next step without further purification.

Step B: Oxidation

-

Dissolve the crude secondary alcohol from the previous step in dichloromethane.

-

Add the oxidizing agent (e.g., PCC or DMP, ~1.5 eq) in portions at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts, washing with dichloromethane.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the final product, this compound.

Expected Spectroscopic Data (Analog-Based): Based on similar structures, the following characteristic NMR signals can be anticipated:

-

¹H NMR: A singlet for the pyrazole C5-H, a triplet and a multiplet for the propyl chain, and singlets for the methyl groups (C3-CH₃ and acetyl-CH₃).

-

¹³C NMR: Resonances for the pyrazole ring carbons, the propyl chain carbons, the methyl carbons, and a downfield signal for the ketone carbonyl carbon.

Part 3: Application Notes - Derivatization of the Scaffold

The acetyl group at the 4-position is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds for biological screening.

Sources

Application Notes and Protocols for the Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole ring is critical in determining the pharmacological profile of these compounds. The target molecule, 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, is a key intermediate for the synthesis of more complex pharmaceutical agents. The presence of the N-propyl group influences the lipophilicity and metabolic stability, while the C4-acetyl group provides a reactive handle for further molecular elaboration. This document provides a comprehensive guide to the synthesis of this valuable building block, detailing the underlying chemical principles and offering robust experimental protocols.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy involves the initial preparation of the N-propylated pyrazole core, followed by a regioselective acylation at the C4 position. This approach allows for the controlled introduction of the desired substituents and is amenable to scale-up.

Step 1: N-Alkylation of 3-Methyl-1H-pyrazole

The first step is the synthesis of 1-propyl-3-methyl-1H-pyrazole. This is accomplished via a standard N-alkylation reaction of 3-methyl-1H-pyrazole with a suitable propylating agent. The regioselectivity of this reaction is a key consideration. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position.[1] In the case of 3-methyl-1H-pyrazole, the alkylation predominantly occurs at the less sterically hindered N1 position, leading to the desired product.[2] The choice of base and solvent is crucial for achieving high yields and selectivity.[1]

Step 2: Friedel-Crafts Acylation of 1-Propyl-3-methyl-1H-pyrazole

The second step involves the introduction of an acetyl group at the C4 position of the pyrazole ring. The Friedel-Crafts acylation is a classic and effective method for this transformation. This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3] The pyrazole ring is sufficiently electron-rich to undergo this reaction, with the C4 position being the most favorable site for electrophilic attack.[4][5] While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, its high reactivity can sometimes lead to side reactions with sensitive heterocyclic substrates.[6] Therefore, milder Lewis acids such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can be advantageous.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole

This protocol details the N-alkylation of 3-methyl-1H-pyrazole.

Materials:

-

3-Methyl-1H-pyrazole

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile to make a 0.5 M solution.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-propyl-3-methyl-1H-pyrazole.

Diagram of the N-Alkylation Workflow:

Caption: Workflow for the synthesis of 1-propyl-3-methyl-1H-pyrazole.

Protocol 2: Synthesis of this compound

This protocol describes the Friedel-Crafts acylation of 1-propyl-3-methyl-1H-pyrazole.

Materials:

-

1-Propyl-3-methyl-1H-pyrazole

-

Acetyl chloride (CH₃COCl)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ice-cold 1 M hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane to form a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel while maintaining the temperature at 0 °C. Stir for 30 minutes to form the acylium ion complex.[7]

-

In a separate flask, dissolve 1-propyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.

-

Add the solution of the pyrazole dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Diagram of the Friedel-Crafts Acylation Reaction:

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. websites.umich.edu [websites.umich.edu]

Application Notes & Protocols: Purification Strategies for N-Propyl Pyrazole Ketones

Abstract: This technical guide provides a comprehensive overview of robust and validated methods for the purification of N-propyl pyrazole ketones, a class of heterocyclic compounds with significant interest in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the selection of an optimal purification strategy. This document covers liquid-liquid extraction, column chromatography (normal and reversed-phase), and recrystallization, offering detailed, step-by-step protocols and troubleshooting guidance to achieve high purity and yield.

Introduction: The Critical Role of Purity

N-propyl pyrazole ketones are a versatile scaffold in medicinal chemistry and materials science. The biological activity, pharmacokinetic profile, and material properties of these compounds are intrinsically linked to their purity. Minor impurities, such as unreacted starting materials, regioisomers, or byproducts, can lead to erroneous experimental data, reduced efficacy, and potential toxicity in drug candidates.

The N-propyl pyrazole ketone structure, characterized by a substituted pyrazole ring linked to a ketone moiety, presents a unique set of physicochemical properties. These compounds are typically neutral organic molecules with moderate polarity. The N-alkylation of the pyrazole ring mitigates the acidic proton and reduces the basicity of the ring nitrogens, rendering the molecule largely un-ionizable under standard aqueous extraction conditions.[1][2] This characteristic is fundamental to designing an effective purification workflow.

This guide provides a systematic approach to purifying these target compounds, ensuring that researchers can confidently obtain materials of the requisite purity for their downstream applications.

Strategic Purification Workflow

The selection of a purification method is not arbitrary; it is a logical process based on the nature of the crude product and the impurities present. A typical workflow involves an initial extractive workup followed by a high-resolution technique like chromatography or crystallization.

Caption: A decision-making workflow for purifying N-propyl pyrazole ketones.

Method 1: Liquid-Liquid Extraction (LLE)

Principle: LLE is a foundational purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3][4] For N-propyl pyrazole ketones, which are neutral organic molecules, LLE is exceptionally effective at removing ionic impurities, such as acidic starting materials (e.g., carboxylic acids) or basic catalysts (e.g., amines).[1][5][6]

Causality: The N-propyl group on the pyrazole nitrogen renders the heterocyclic ring non-ionizable in the presence of dilute aqueous acids or bases. This neutrality ensures the target compound remains preferentially in the organic phase while acidic or basic impurities are converted into their water-soluble salt forms and are washed away into the aqueous phase.[2]

Protocol 3.1: Extractive Workup for Removal of Acidic and Basic Impurities

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. A typical volume is 10-20 mL of solvent per gram of crude material.

-

Acid Wash (Removes Basic Impurities): Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.[7] Allow the layers to separate and drain the lower aqueous layer.

-

Base Wash (Removes Acidic Impurities): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Repeat the shaking and separation procedure as described in step 2. This step neutralizes any remaining acid and removes acidic impurities.[2][8]

-

Brine Wash (Removes Residual Water): Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to break any emulsions and reduces the amount of dissolved water in the organic layer.[9] Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together.

-

Isolation: Decant or filter the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified N-propyl pyrazole ketone.

Method 2: Column Chromatography

Principle: Column chromatography is a high-resolution purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10] For N-propyl pyrazole ketones, both normal-phase and reversed-phase chromatography can be effective.

Causality: The separation is driven by the polarity of the molecule. The pyrazole ring and the ketone carbonyl group are polar functionalities, while the N-propyl group and any other alkyl or aryl substituents are non-polar. By carefully selecting the stationary and mobile phases, one can exploit subtle differences in polarity between the target compound and impurities to achieve separation.

Normal-Phase Chromatography (Silica Gel)

This is the most common mode for compounds of moderate polarity.

Protocol 4.1.1: Flash Chromatography on Silica Gel

-

TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of ~0.3 for the target compound.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product from the LLE in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading).

-

Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Recommended Solvent Systems for Normal-Phase Chromatography

| Polarity of Compound | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Modifier (if needed) |

| Low to Medium | Hexanes / Heptane | Ethyl Acetate (EtOAc) | --- |

| Medium to High | Dichloromethane (DCM) | Methanol (MeOH) | 0.5-1% Triethylamine (TEA)[9] |

Note on Modifiers: The pyrazole nitrogen atoms can be slightly basic, leading to tailing or streaking on the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.[9][11]

Reversed-Phase Chromatography (C18 Silica)

This is an excellent alternative for more polar compounds or when normal-phase chromatography fails to provide adequate separation.[9][12]

Protocol 4.2.1: Reversed-Phase Flash Chromatography

-

Sample Preparation: Dissolve the crude product in a polar solvent like methanol, acetonitrile, or DMF.

-

Column Equilibration: Use a pre-packed C18 column and equilibrate it with the initial mobile phase (e.g., 95:5 water:acetonitrile) for several column volumes.[9]

-

Sample Loading: Load the dissolved sample onto the equilibrated column.

-

Elution: Elute the column with a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water. A modifier like 0.1% formic acid or trifluoroacetic acid can be added to both phases to improve peak shape.[9]

-

Fraction Collection & Isolation: Collect and analyze fractions as described for normal-phase chromatography. The water from the mobile phase can be removed by lyophilization (freeze-drying) or by extraction into an organic solvent followed by evaporation.

Caption: Logic diagram for selecting a column chromatography method.

Method 3: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the compound of interest crystallizes out, leaving the impurities behind in the solution (mother liquor).[13][14]

Causality: The slow formation of a crystal lattice is a highly selective process. The molecules of the target compound fit perfectly into the growing crystal structure, while impurity molecules, having a different shape and size, are excluded and remain dissolved in the solvent.

Protocol 5.1: Single-Solvent Recrystallization

-

Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Test small amounts of your solid in various solvents to find a suitable one.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9]

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Table 2: Potential Recrystallization Solvents for N-Propyl Pyrazole Ketones

| Solvent | Polarity | Boiling Point (°C) | Comments |

| Ethanol | Polar | 78 | A good starting point for many organic compounds.[15] |

| Isopropanol | Polar | 82 | Similar to ethanol, good for moderately polar compounds. |

| Ethyl Acetate | Medium | 77 | Often used in a solvent pair with hexanes.[16] |

| Acetone | Medium | 56 | Good for ketones due to the "like dissolves like" principle.[16] |

| Toluene | Non-polar | 111 | For less polar compounds, higher boiling point. |

| Hexanes/Heptane | Non-polar | ~69 / ~98 | Typically used as the "poor" solvent in a co-solvent system. |

| Water | Very Polar | 100 | Unlikely to be a good single solvent unless the compound is very polar.[16] |

Protocol 5.2: Co-Solvent Recrystallization

This method is used when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[17]

-

Dissolve the crude solid in the minimum amount of the hot "good" solvent.

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

-

Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly, as described in Protocol 5.1, to induce crystallization.

-

Isolate, wash, and dry the crystals as previously described. A common and effective co-solvent pair is Ethyl Acetate / Hexanes.[16]

Conclusion

The purification of N-propyl pyrazole ketones is a systematic process that relies on a sound understanding of the compound's chemical properties. By employing a logical workflow that begins with a liquid-liquid extraction to remove ionic impurities, followed by a high-resolution technique such as column chromatography or recrystallization, researchers can consistently obtain materials of high purity. The protocols and troubleshooting guides presented in this application note provide a robust framework for achieving this critical objective in chemical synthesis and drug development.

References

-

University of California, Irvine. (n.d.). Liquid/liquid Extraction: Separation of Acids or Bases from Neutral Organics. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

-

PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. National Library of Medicine. Retrieved from [Link]

-

PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. National Library of Medicine. Retrieved from [Link]

-

ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Recrystallization. Retrieved from [Link]

-

Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

-

YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. JoVE. Retrieved from [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

-

Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

-

Molecules. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on crystallization behavior of all para-poly(aryl ether sulfone ether ketone ketone). Retrieved from [Link]

-

The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved from [Link]

-

YouTube. (2022, October 3). Liquid-Liquid Extraction. The Organic Chemistry Tutor. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. National Library of Medicine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Browse by Topic. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). US2826537A - Method for purification of ketones.

-